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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625

Disclaimer: As of late 2025, detailed public-domain data on the pharmacokinetics and
pharmacodynamics of Lomardexamfetamine (KP106) remains scarce. This guide synthesizes
the available information and provides a generalized framework for understanding its potential
pharmacological profile based on its classification as a d-amphetamine prodrug. The
information presented herein should be considered in the context of ongoing research, and
readers are encouraged to consult emerging clinical trial data and peer-reviewed publications
for definitive quantitative metrics and detailed experimental protocols.

Introduction to Lomardexamfetamine

Lomardexamfetamine (also known as KP106) is a central nervous system (CNS) stimulant
currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder
(ADHD).[1] It is described as a chemical entity composed of d-amphetamine covalently bonded
to a ligand.[1] This prodrug design is intended to modulate the release of d-amphetamine,
potentially offering a distinct pharmacokinetic profile compared to immediate-release
formulations.

Postulated Pharmacodynamic Mechanism of Action

The primary pharmacological activity of Lomardexamfetamine is expected to be mediated by
its active metabolite, d-amphetamine. Amphetamines exert their effects by increasing the
synaptic concentrations of dopamine (DA) and norepinephrine (NE).[2][3] This is achieved
through a multi-faceted mechanism:
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e Reuptake Inhibition: d-Amphetamine blocks the dopamine transporter (DAT) and the
norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from
the synaptic cleft.[2]

o Enhanced Efflux: A key differentiator from other stimulants like methylphenidate is that
amphetamines also promote the release (efflux) of DA and NE from presynaptic vesicles into
the cytoplasm and subsequently into the synapse.

This dual action leads to a significant amplification of dopaminergic and noradrenergic
signaling, which is thought to be the basis for its therapeutic effects in ADHD.

Signaling Pathway

The downstream effects of increased dopaminergic and noradrenergic activity are complex,
involving the activation of various postsynaptic receptors and intracellular signaling cascades
that modulate neuronal excitability, gene expression, and synaptic plasticity.
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Generalized Amphetamine Signaling Pathway

Anticipated Pharmacokinetic Profile

As a prodrug, the pharmacokinetic profile of Lomardexamfetamine is anticipated to be distinct
from immediate-release d-amphetamine. The rate-limiting step in the formation of the active
metabolite is expected to be the cleavage of the covalent bond between d-amphetamine and
its ligand.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

¢ Absorption: Following oral administration, Lomardexamfetamine is likely absorbed from the
gastrointestinal tract.

e Metabolism: The conversion to d-amphetamine is the critical metabolic step. For a similar
prodrug, lisdexamfetamine, this conversion occurs primarily via enzymatic hydrolysis in red
blood cells. The specific enzymes and tissues involved in Lomardexamfetamine
metabolism require elucidation. The resulting d-amphetamine is further metabolized, in part
by the cytochrome P450 enzyme CYP2D6.

 Distribution: Like other amphetamines, d-amphetamine is expected to have a large volume
of distribution and low plasma protein binding.

o Excretion: Elimination is primarily through renal excretion.

Pharmacokinetic Parameters

Quantitative data for Lomardexamfetamine are not yet publicly available. The table below
provides a template for how such data would be presented, with illustrative parameters based
on the known profile of other amphetamine derivatives.

o Expected Value
Parameter Description .
(llustrative)

Time to reach maximum
Tmax (h) ) ~3-5
plasma concentration

Maximum plasma
Cmax (ng/mL) ) Dose-dependent
concentration

Area under the plasma
AUC (ng-h/mL) o Dose-dependent
concentration-time curve

Elimination half-life of d-
t% (h) . ~10-12
amphetamine
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Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of
Lomardexamfetamine would involve a series of preclinical and clinical studies.

Preclinical Pharmacokinetic Studies

These studies would likely be conducted in animal models (e.g., rodents, non-human primates)
to determine the ADME profile of Lomardexamfetamine and its active metabolite. A typical

experimental workflow is outlined below.
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Dosing Phase

Oral Administration
of Lomardexamfetamine
to Animal Models

Samplinig Phase

Serial Blood Sampling
(e.g., via tail vein or jugular vein cannula)

Analyticval Phase

Plasma Separation
(Centrifugation)

:

Sample Extraction
(e.g., SPE, LLE)

:

LC-MS/MS Analysis
(Quantification of Lomardexamfetamine
and d-amphetamine)

Data Analysis Phase

Pharmacokinetic Modeling
(e.g., Non-compartmental analysis)

Calculation of PK Parameters
(Cmax, Tmax, AUC, t¥2)
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Typical Preclinical Pharmacokinetic Workflow
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Clinical Pharmacokinetic Studies

Human clinical trials, typically starting with Phase | studies in healthy volunteers, are necessary
to determine the safety, tolerability, and pharmacokinetic profile in humans. These studies
would involve dose-escalation designs and comprehensive plasma and urine sampling to
characterize the ADME of Lomardexamfetamine.

Pharmacodynamic Assessments

Pharmacodynamic studies would aim to quantify the CNS effects of Lomardexamfetamine.
This could involve:

Receptor Binding Assays: In vitro studies to determine the binding affinity of d-amphetamine
for DAT, NET, and other potential molecular targets.

» Neurochemical Analysis: Techniques like microdialysis in animal models to measure changes
in synaptic concentrations of dopamine and norepinephrine in specific brain regions.

o Behavioral Models: Preclinical models of ADHD-like behaviors (e.g., locomotor activity,
attention, impulsivity) to assess the therapeutic potential.

 Clinical Efficacy Trials: Randomized, placebo-controlled trials in patients with ADHD to
evaluate the clinical efficacy and safety of Lomardexamfetamine using standardized rating
scales.

Conclusion and Future Directions

Lomardexamfetamine is a promising CNS stimulant prodrug with the potential to offer a novel
treatment option for ADHD. lIts clinical utility will be determined by its pharmacokinetic and
pharmacodynamic profile, which should ideally provide a smooth and sustained delivery of d-
amphetamine to maximize therapeutic efficacy while minimizing adverse effects. The lack of
detailed public data underscores the need for the publication of preclinical and clinical study
results to fully characterize this compound. Future research should focus on elucidating the
specific metabolic pathway of Lomardexamfetamine, quantifying its pharmacokinetic
parameters in human populations, and establishing a clear dose-response relationship for both
efficacy and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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